molecular formula C25H32N4O B1680548 Retelliptine CAS No. 72238-02-9

Retelliptine

Cat. No. B1680548
CAS RN: 72238-02-9
M. Wt: 404.5 g/mol
InChI Key: PAVKBQLPQCDVNI-UHFFFAOYSA-N
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Description

Retelliptine is an investigational antitumoral agent . It is an ellipticine derivative that exhibits high toxicity against several rodent tumor models . The molecular formula of Retelliptine is C25H32N4O .


Molecular Structure Analysis

The molecular structure of Retelliptine can be represented by the SMILES string: CCN(CC)CCCNC1=NC=CC2=C(C)C3=C(C4=CC(OC)=CC=C4N3)C(C)=C12 . This representation can be used in various computational tools for further structural analysis .

Scientific Research Applications

1. Narrative Research in Education

Retelliptine has been studied in the context of narrative research, particularly in education. Ollerenshaw and Creswell (2002) discuss the role of narrative research in educational settings, focusing on "restorying" or "retelling" as a crucial phase in narrative data analysis. They highlight how stories told by fourth graders about their classroom experiences are analyzed using different narrative approaches, demonstrating the application of narrative research in understanding educational experiences (Ollerenshaw & Creswell, 2002).

2. Language Development in Preschoolers

In a study on language development, Leung (2008) explores how preschoolers develop scientific vocabulary through interactive read-aloud events, retellings, and hands-on science activities. This research emphasizes the importance of retellings in enhancing children's grasp of scientific concepts and vocabulary (Leung, 2008).

3. Reading Comprehension Assessment

Reed and Vaughn (2012) investigate the reliability and validity of retell protocols in assessing reading comprehension in students from kindergarten to 12th grade. Their findings suggest that retell is moderately correlated with standardized measures of reading comprehension, highlighting its potential as an assessment tool in educational research (Reed & Vaughn, 2012).

4. Multilingual Students' Reading of Scientific Texts

Croce (2015) examines the interrelationship between the language of scientific texts and the talk of multilingual students, using conceptual change theory. This study sheds light on how multilingual students engage with and comprehend scientific informational texts, emphasizing the role of retelling in their learning process (Croce, 2015).

5. Pharmacogenetics Research

The Pharmacogenetics Research Network (PGRN), as discussed by Giacomini et al. (2007), focuses on correlating drug response with genetic variation, including studies on drugs for various medical disorders. Although not directly mentioning retelliptine, this research provides insights into the broader context of pharmacogenetics, where drugs like retelliptine could be studied (Giacomini et al., 2007).

6. Mobile Technology in Language Therapy

Mooney et al. (2018) discuss the use of mobile technology in supporting lexical retrieval during activity retell in primary progressive aphasia. This study demonstrates how technological aids can enhance language skills and be a valuable tool in language therapy and research (Mooney et al., 2018).

properties

IUPAC Name

N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVKBQLPQCDVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94944-79-3 (Maleate)
Record name Retelliptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10222559
Record name Retelliptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retelliptine

CAS RN

72238-02-9
Record name Retelliptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72238-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retelliptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retelliptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETELLIPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ0F94M68J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
J Kattan, M Durand, JP Droz, M Mahjoubi… - American journal of …, 1994 - journals.lww.com
Retelliptine dihydrochloride (SR 95325 B, NSC D-626717-W) is an ellipticine derivative having a very high level of antitumor activity in resistant murine solid tumor models. We studied …
Number of citations: 28 journals.lww.com
SP Langdon, HR Hendriks, BJM Braakhuis, G Pratesi… - Annals of oncology, 1994 - Elsevier
… In the follow-up study reported here, the activities of cisplatin, AZQ (diaziquone), pazelliptine and retelliptine have been evaluated against a panel of 40 established tumor lines grown …
Number of citations: 82 www.sciencedirect.com
C Maulard, S Urien, G Bastian, JP Tillement - Biochemical pharmacology, 1990 - Elsevier
… As we used only low concentrations of retelliptine, we may assume that the total and free concentrations of retelliptine in either protein solution or in erythrocytes are linearly related as …
Number of citations: 16 www.sciencedirect.com
SAK URIEN - academia.edu
… The binding of retelliptine hydrochloride to isolated serum proteins and erythrocytes … , retelliptine binding was studied by using an erythrocyte partitioning technique. In serum, retelliptine …
Number of citations: 2 www.academia.edu
PA Modesti, GF Gensini, A Colella, R Abbate - Biochemical pharmacology, 1990 - Elsevier
… The binding of retelliptine hydrochloride to isolated serum proteins and erythrocytes … , retelliptine binding was studied by using an erythrocyte partitioning technique. In serum, retelliptine …
Number of citations: 5 www.sciencedirect.com
M Ohashi, T Oki - Expert Opinion on Therapeutic Patents, 1996 - Taylor & Francis
… In a Phase I study of retelliptine, cardiac toxicity was dose-limiting and was associated with mild hypotension [a]. Clinical trials of elliprabin were also terminated due to liver toxicity 1661…
Number of citations: 88 www.tandfonline.com
RP Hertzberg, RK Johnson - Annual Reports in Medicinal Chemistry, 1993 - Elsevier
… The most promising ellipticine analogs are datelliptium and retelliptine (1 5). Datelliptium … Retelliptine, another water-soluble analog earlier in clinical development, appears to share …
Number of citations: 9 www.sciencedirect.com
N Haider - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
The alkaloid ellipticine (5, 11-dimethyl-6H-pyrido-[4, 3-b] carbazole) was isolated more than 40 years ago from the tropical plant, ochrosia elliptica [1]. The discovery of the antineoplastic …
Number of citations: 37 onlinelibrary.wiley.com
K Jin, L Teng, Y Shen, K He, Z Xu, G Li - Clinical and Translational …, 2010 - Springer
Mouse cancer models have consistently been used to qualify new anticancer drugs in the development of human clinical trials. Rodent tumour models currently being used and which …
Number of citations: 259 link.springer.com
A Hoshi - Drugs of the Future, 1994 - JR PROUS SA
Number of citations: 3

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